molecular formula C8H9FN2O4S B600894 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- CAS No. 145281-92-1

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-

Cat. No.: B600894
CAS No.: 145281-92-1
M. Wt: 248.23
InChI Key:
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Description

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- is a synthetic nucleoside analog. This compound is known for its significant role in antiviral therapies, particularly in the treatment of viral infections such as HIV and hepatitis B. Its unique structure allows it to interfere with viral replication, making it a valuable tool in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of this compound is thymidylate synthase (TS) . TS is a crucial enzyme involved in the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .

Mode of Action

The compound acts as a TS inhibitor . By interrupting the action of this enzyme, it blocks the synthesis of dTMP, thereby inhibiting DNA replication . It also gets incorporated into RNA and DNA, inhibiting their normal function .

Biochemical Pathways

The compound affects the pyrimidine biosynthesis pathway by inhibiting TS . This leads to a decrease in dTMP levels, which in turn disrupts DNA replication and affects cell proliferation .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by significant variability, with only 20%-30% of patients treated with a regimen based on this compound having levels within the appropriate therapeutic range . Approximately 40%-60% of patients are underdosed, and 10%-20% are overdosed . The compound’s ADME properties and their impact on bioavailability are influenced by factors such as the activity of metabolic enzymes, intestinal permeability, and plasma protein scale factor .

Result of Action

The compound’s action results in the inhibition of cell proliferation due to disrupted DNA replication . This makes it effective in the treatment of various cancers, including colorectal and breast cancers, and cancers of the aerodigestive tract .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, temperature, electrical conductivity, and turbidity can affect the structure of biological communities, which may indirectly influence the compound’s action . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- typically involves multiple steps:

    Formation of the Pyrimidinedione Core: This step involves the condensation of urea with malonic acid derivatives under acidic conditions to form the pyrimidinedione ring.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Oxathiolane Ring: The oxathiolane ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the oxathiolane moiety.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or similar reagents.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidinedione ring, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Primarily used in antiviral therapies, particularly for HIV and hepatitis B. It acts by inhibiting viral DNA synthesis.

    Industry: Employed in the development of diagnostic tools and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dideoxyinosine (ddI)
  • 2’,3’-Dideoxycytidine (ddC)
  • Lamivudine (3TC)
  • Emtricitabine (FTC)

Uniqueness

Compared to these compounds, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- offers a unique combination of a fluorine atom and an oxathiolane ring. This structural uniqueness enhances its stability and bioavailability, making it a potent antiviral agent with a favorable pharmacokinetic profile.

Properties

IUPAC Name

5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYOPLNKQJQFM-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162963
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143790-05-0, 145281-92-1
Record name 2',3'-Dideoxy-5-fluoro-3'-thiauridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143790050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145281921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Reactant of Route 2
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Reactant of Route 3
Reactant of Route 3
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Reactant of Route 4
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Reactant of Route 5
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Reactant of Route 6
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-

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